5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c15-10-7-17-14(18-8-10)22-11-5-6-19(9-11)23(20,21)13-4-2-1-3-12(13)16/h1-4,7-8,11H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZIICFJUDZPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms and sulfonyl group make the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibit significant anticancer properties. A study demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, the compound's structural features allow it to interact with specific receptors involved in cell signaling pathways, promoting cell death in malignant cells .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its efficacy against a range of bacterial strains was evaluated through disk diffusion and minimum inhibitory concentration (MIC) assays. Results indicated that 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibits potent antibacterial activity, particularly against Gram-positive bacteria .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds or dipole interactions, enhancing binding affinity. The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the compound and its reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
A structurally related compound, (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide , shares key features:
- Pyrimidine/pyrazolopyrimidine core : Both compounds utilize nitrogen-containing heterocycles, which are critical for binding to kinase active sites.
- Fluorinated aryl groups : The target compound has a 2-fluorophenylsulfonyl group, while the analogue features a 2,5-difluorophenyl substituent. Fluorine enhances metabolic stability and modulates electronic properties .
- Pyrrolidine derivatives: The pyrrolidine ring in both compounds introduces conformational rigidity.
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Sulfonyl vs. Carboxamide Linkages : The sulfonyl group in the target compound may improve metabolic stability compared to carboxamide-based analogues but could reduce hydrogen-bonding interactions with kinase targets.
- Fluorine Positioning : The 2-fluorophenyl group in the target compound versus the 2,5-difluorophenyl group in the patent compound may influence binding affinity due to differences in steric and electronic effects.
Biological Activity
5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 19
- H : 20
- F : 2
- N : 3
- O : 3
- S : 1
Its molecular weight is approximately 399.44 g/mol. The presence of fluorine atoms and a sulfonyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.
- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways related to cell proliferation and apoptosis, potentially impacting cancer cell growth.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation against various pathogens.
Biological Activity Overview
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various derivatives, including 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine). The compound demonstrated significant inhibition of paw edema in carrageenan-induced rat models, suggesting effective anti-inflammatory properties.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induces apoptosis through activation of caspase pathways. The results indicated that at concentrations as low as 10 μM, there was a notable decrease in cell viability, supporting its potential as an anticancer agent.
Research Findings
Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity and selectivity. For instance:
- Derivatives with modifications at the pyrimidine ring showed improved COX-inhibitory activity.
- Structural modifications have led to compounds with enhanced potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
